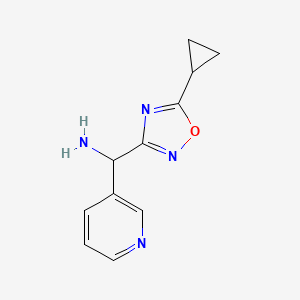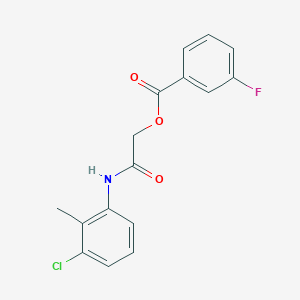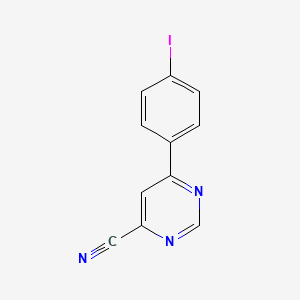
N-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichlorophenyl group and an indole moiety connected via a propanamide linker. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a halogenation reaction, where chlorine atoms are added to the phenyl ring.
Amide Bond Formation: The final step involves the formation of the amide bond between the indole core and the dichlorophenyl group. This can be achieved through the reaction of the indole derivative with a suitable amine or amide coupling reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
Oxidation Products: Quinones, oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted indoles.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)propanamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, to modulate signaling pathways.
Inhibit Enzymes: Act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes.
Modulate Gene Expression: Influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)propanamide can be compared with other indole derivatives, such as:
N-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)acetamide: Similar structure but with an acetamide linker instead of a propanamide linker.
N-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)butanamide: Similar structure but with a butanamide linker instead of a propanamide linker.
N-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)ethanamide: Similar structure but with an ethanamide linker instead of a propanamide linker.
The uniqueness of this compound lies in its specific combination of the dichlorophenyl group and the indole moiety, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C17H14Cl2N2O |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C17H14Cl2N2O/c18-14-7-6-12(9-15(14)19)21-17(22)8-5-11-10-20-16-4-2-1-3-13(11)16/h1-4,6-7,9-10,20H,5,8H2,(H,21,22) |
InChI Key |
QXYFVGJKBREVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14876494.png)
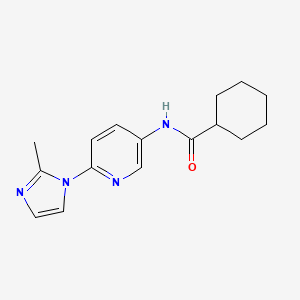
![4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B14876497.png)
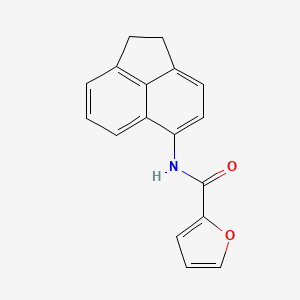
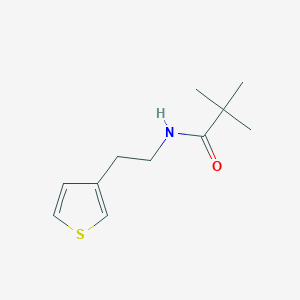
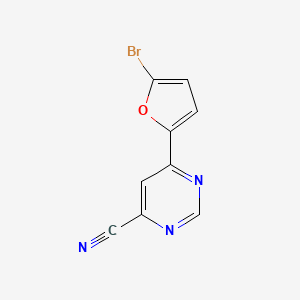
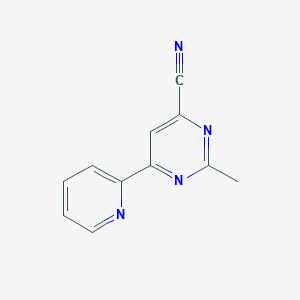
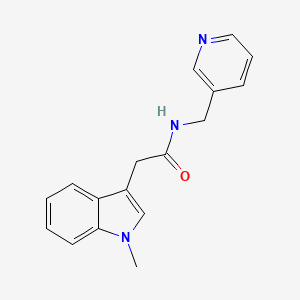
![2-[2-(morpholin-4-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B14876525.png)
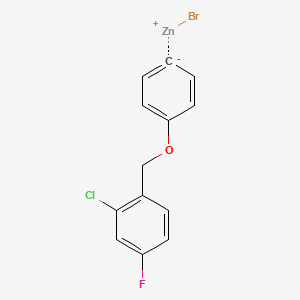
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14876546.png)
